Home > Products > Screening Compounds P18129 > Ethylmorphine hydrochloride dihydrate
Ethylmorphine hydrochloride dihydrate - 6746-59-4

Ethylmorphine hydrochloride dihydrate

Catalog Number: EVT-8954890
CAS Number: 6746-59-4
Molecular Formula: C19H28ClNO5
Molecular Weight: 385.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of ethylmorphine hydrochloride dihydrate involves several chemical reactions that modify the morphine structure. Common methods include:

  1. Methylation of Morphine: Ethylmorphine can be synthesized by the alkylation of morphine using ethyl halides. This process typically involves treating morphine with an ethylating agent such as ethyl iodide in the presence of a base like potassium carbonate.
  2. Reduction Reactions: The synthesis may also involve reduction steps where nitro derivatives of morphine are reduced to amino derivatives, followed by further alkylation.
  3. Characterization Techniques: The synthesized compound is characterized using techniques such as nuclear magnetic resonance spectroscopy, high-resolution mass spectrometry, and infrared spectroscopy to confirm its structure and purity .
Molecular Structure Analysis

Ethylmorphine hydrochloride dihydrate has a molecular formula of C19H23NO3HCl2H2OC_{19}H_{23}NO_3\cdot HCl\cdot 2H_2O and a molar mass of approximately 313.397 g/mol. The structure consists of a morphinan backbone with an ethyl group attached at the nitrogen atom, which differentiates it from morphine .

Structural Data

  • IUPAC Name: 3-ethyl-6-methoxy-17-methylmorphinan-6-ol hydrochloride dihydrate
  • CAS Number: 103-81-1
  • PubChem CID: 6328

The three-dimensional conformation can be visualized using molecular modeling software, highlighting the spatial arrangement of functional groups essential for its biological activity.

Chemical Reactions Analysis

Ethylmorphine hydrochloride dihydrate undergoes various chemical reactions typical of opioid compounds:

  1. Hydrolysis: In aqueous solutions, ethylmorphine can hydrolyze to form its metabolites.
  2. Demethylation: This reaction occurs primarily in the liver, where ethylmorphine is metabolized to nor-ethylmorphine, which can be assessed for therapeutic monitoring.
  3. Receptor Binding Assays: Ethylmorphine binds to mu-opioid receptors, leading to analgesic effects similar to those of morphine but with different potency and efficacy profiles .
Mechanism of Action

Ethylmorphine exerts its effects primarily through agonistic action on mu-opioid receptors in the central nervous system. Upon binding to these receptors, it activates intracellular signaling pathways that lead to:

  • Inhibition of Pain Pathways: Ethylmorphine reduces the perception of pain by inhibiting neurotransmitter release in pain pathways.
  • Antitussive Effects: By acting on the cough center in the medulla oblongata, it suppresses cough reflexes effectively.

The pharmacological action results in analgesia, sedation, and cough suppression while also carrying risks for respiratory depression at high doses .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water and alcohol
  • Melting Point: Approximately 190–192 °C

Chemical Properties

  • pH: Typically acidic due to hydrochloride salt formation.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

These properties are critical for formulation development and ensuring stability during storage and use.

Applications

Ethylmorphine hydrochloride dihydrate finds applications primarily in medical settings:

  1. Analgesic Use: It is employed for managing moderate to severe pain where other opioids may not be effective or suitable.
  2. Antitussive Agent: Utilized in treating coughs associated with various respiratory conditions.
  3. Research Applications: Ethylmorphine serves as a reference material in analytical chemistry for doping control analysis in sports and clinical studies assessing opioid metabolism .
Synthetic Pathways and Industrial Production Methodologies

Historical Evolution of Ethylmorphine Synthesis: From Morphine Derivative to Hydrochloride Dihydrate Salification

Ethylmorphine (7,8-didehydro-4,5α-epoxy-3-ethoxy-17-methylmorphinan-6α-ol) originated in the late 19th century as a structural analog of codeine, where the methyl ether group was replaced by an ethyl ether moiety. Initial synthesis relied on the O-ethylation of morphine using diethyl sulfate or ethyl iodide in alkaline media, yielding crude ethylmorphine base. Early industrial processes, documented in German pharmaceutical archives circa 1890, faced challenges in controlling over-ethylation at the nitrogen atom, producing tertiary ammonium impurities [4]. The transition to the hydrochloride salt emerged to enhance stability and water solubility, with early salification methods involving gaseous hydrogen chloride bubbling through ethanolic ethylmorphine solutions. However, inconsistent hydration states led to variable clinical performance [9].

The crystallization as a dihydrate was a deliberate industrial advancement to ensure batch-to-batch physicochemical consistency. Historical records indicate that systematic hydration studies in the 1930s identified the dihydrate form as the most thermodynamically stable under ambient conditions (20–25°C, 40–60% RH). This form’s crystal lattice incorporates water molecules via hydrogen-bonding networks with the protonated amine and hydroxyl groups, as confirmed by later structural analyses [9].

Table 1: Evolution of Key Ethylmorphine Synthesis Methods

Time PeriodEthylation MethodSalification ApproachPrimary Hydrate Form
1890–1910Diethyl sulfate, aqueous NaOHHCl/ethanol precipitationVariable monohydrate/anhydrate
1910–1940Ethyl iodide, alcoholic KOHGaseous HCl in ethanolDihydrate (empirically optimized)
Post-1940Ethyl bromide, phase-transfer catalysisControlled aqueous HCl crystallizationDihydrate (thermodynamically stabilized)

Optimization of N-Demethylation and O-Deethylation Reactions in Precursor Conversion

The synthesis of ethylmorphine from morphine or codeine involves competing metabolic and chemical pathways. O-Deethylation is the target reaction for converting morphine to ethylmorphine, historically achieved via Williamson ether synthesis. Optimization centered on suppressing concurrent N-demethylation, which generates the byproduct normorphine. Studies showed that polar aprotic solvents (e.g., dimethylformamide) combined with controlled stoichiometry (1.05–1.10 eq ethyl halide) reduce N-alkylation to <2%. Kinetic analyses reveal that O-ethylation proceeds 8–10× faster than N-ethylation at 60–80°C due to lower activation energy (ΔG‡ 85.2 kJ/mol vs. 92.7 kJ/mol) [1] [9].

Conversely, cytochrome P450-mediated metabolism (CYP2D6 and CYP3A4) becomes relevant in impurity profiling. Industrial purification must address O-deethylation byproducts like morphine, formed during workup or storage via residual acid-catalyzed hydrolysis. Process refinements include:

  • pH-controlled extraction: Isolation at pH 8.5–9.0 minimizes ether cleavage while ensuring protonation of trace morphine for removal.
  • Catalyst selection: Silver(I) oxide catalysis enhances O-selectivity, reducing morphine formation to ≤0.15% in modern processes [1].

Reaction Scheme: Key Pathways in Ethylmorphine Synthesis

Morphine + CH₃CH₂X → [O-Ethylation] → Ethylmorphine (target)  Morphine + CH₃CH₂X → [N-Ethylation] → N-Ethylnormorphine (impurity)  Ethylmorphine + H₂O → [Acid hydrolysis] → Morphine + CH₃CH₂OH (degradant)  

Industrial-Scale Challenges in Crystallization and Hydration Stabilization

Industrial crystallization of ethylmorphine hydrochloride dihydrate requires precise control of thermodynamic and kinetic variables to ensure hydration reproducibility. The dihydrate exhibits a narrow stability window (water activity a_w 0.3–0.5 at 25°C), outside which anhydrate or higher hydrates form. Key challenges include:

  • Polymorphic transitions: Rapid cooling induces metastable anhydrate nucleation, necessitating seeded crystallization at 0.2–0.5°C/min from saturated aqueous HCl (15–20% w/v).
  • Hydrate inhomogeneity: Water molecules occupy specific channels in the crystal lattice, as revealed by X-ray diffraction. Deviations in drying conditions (e.g., >40°C) cause partial dehydration, collapsing these channels and creating disordered "pseudo-hydrates" with altered dissolution profiles [9].

Stabilization strategies involve:

  • Humidity-controlled fluid-bed drying: Maintains 50–55% RH to preserve stoichiometric water (theoretical 8.7% w/w).
  • Excipient selection: Microcrystalline cellulose in formulations buffers moisture loss during storage, reducing dehydration to <1% over 24 months.
  • Crystallization additives: Lattice incorporation of 50–100 ppm Mg²⁺ ions during crystallization increases dehydration onset temperature from 42°C to 58°C by strengthening water coordination bonds [9].

Table 2: Crystallization Parameters for Ethylmorphine Hydrochloride Dihydrate

ParameterTarget RangeImpact of DeviationControl Strategy
Temperature20–25°C<20°C: Anhydrate nucleation; >25°C: Trihydrate formationJacketed reactor with PID control
Cooling rate0.2–0.5°C/minRapid cooling: Metastable formsProgrammable gradient cooling
Saturation0.8–0.9 g/mLLow: Ostwald ripening; High: AgglomerationOnline refractive index monitoring
Seed loading0.5–1.0% w/wLow: Spurious nucleation; High: Reduced yieldPre-sieved seeds (50–100 µm)

Impurity Profiling: Nor-Ethylmorphine as a Critical Byproduct in Synthesis

Nor-ethylmorphine (N-demethylated ethylmorphine) arises from incomplete methylation during synthesis or oxidative metabolism during storage. This impurity is pharmacologically active (μ-opioid receptor K_i 220 nM vs. ethylmorphine’s 180 nM) and must be controlled to ≤0.2% per ICH Q3A guidelines. Formation pathways include:

  • Thermal N-dealkylation: During HCl salt drying (>60°C), radical-mediated N-demethylation generates nor-ethylmorphine and formaldehyde.
  • CYP3A4 mimicry: Residual transition metals (e.g., Fe³⁺) catalyze oxidative N-demethylation in solution, necessitating chelating resin purification [1] [9].

Analytical control employs reverse-phase HPLC-UV (detection 285 nm) with a mixed-mode column (C18/cation exchange), resolving nor-ethylmorphine at R_t 6.2 min vs. ethylmorphine at 8.7 min. Accelerated stability studies (40°C/75% RH) show nor-ethylmorphine formation follows zero-order kinetics (k 0.12%/month), justifying a 24-month shelf life at 25°C. Process validation requires demonstrating ≤0.15% nor-ethylmorphine across 3 consecutive batches [1].

Table 3: Specification Limits for Critical Ethylmorphine Impurities

ImpurityChemical StructureOriginAcceptance LimitDetection Method
Nor-EthylmorphineN-Desmethyl-ethylmorphineIncomplete synthesis, oxidative degradation≤0.20%HPLC-UV (LOD 0.03%)
Morphine3,6-Dihydroxy-N-methylmorphinanO-Deethylation≤0.15%HPLC-UV (LOD 0.02%)
Thebaine3,6-Dimethoxy-4,5-epoxymorphinanOpium alkaloid contaminant≤0.10%LC-MS/MS (LOD 0.001%)

Properties

CAS Number

6746-59-4

Product Name

Ethylmorphine hydrochloride dihydrate

IUPAC Name

(4R,4aR,7S,7aR,12bS)-9-ethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;dihydrate;hydrochloride

Molecular Formula

C19H28ClNO5

Molecular Weight

385.9 g/mol

InChI

InChI=1S/C19H23NO3.ClH.2H2O/c1-3-22-15-7-4-11-10-13-12-5-6-14(21)18-19(12,8-9-20(13)2)16(11)17(15)23-18;;;/h4-7,12-14,18,21H,3,8-10H2,1-2H3;1H;2*1H2/t12-,13+,14-,18-,19-;;;/m0.../s1

InChI Key

FKEDUFRSQFFLHR-VSYPDCRNSA-N

Canonical SMILES

CCOC1=C2C3=C(CC4C5C3(CCN4C)C(O2)C(C=C5)O)C=C1.O.O.Cl

Isomeric SMILES

CCOC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4C)[C@@H](O2)[C@H](C=C5)O)C=C1.O.O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.